Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate
Description
Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a fluorinated sulfonate compound characterized by a unique structural combination:
- Sulfonate group (-SO₃⁻Na⁺): Enhances water solubility and ionic stability.
- Difluoroethane backbone (CF₂-CH₂): Imparts chemical resistance and metabolic stability.
- 3-Hydroxyadamantane-1-carbonyloxy moiety: A bulky, rigid adamantane derivative known for improving thermal stability and modulating lipophilicity.
However, its exact applications remain speculative without direct experimental data.
Properties
Molecular Formula |
C13H17F2NaO6S |
|---|---|
Molecular Weight |
362.32 g/mol |
IUPAC Name |
sodium;1,1-difluoro-2-(3-hydroxyadamantane-1-carbonyl)oxyethanesulfonate |
InChI |
InChI=1S/C13H18F2O6S.Na/c14-13(15,22(18,19)20)7-21-10(16)11-2-8-1-9(3-11)5-12(17,4-8)6-11;/h8-9,17H,1-7H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
UGBMQOGWORZEGE-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(F)(F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a chemical compound with potential pharmaceutical applications. One related compound is Sodium 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethanesulfonate .
Chemical Information
- 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine :
- Sodium 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethanesulfonate :
- This compound
Potential Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the presence of an adamantane derivative suggests a range of potential uses. Adamantane derivatives are notable as therapeutic agents .
Synthesis of 1-Adamantane Derivatives
A process for the preparation of 1-adamantane derivatives involves reacting a 1-acyloxyadamantane with a receptor compound at ambient temperature in a linear aliphatic or cycloaliphatic solvent, using concentrated sulfuric acid .
- The 1-acyloxyadamantane can be prepared in situ by esterifying 1-hydroxyadamantane (1-adamantanol) with an acid anhydride, using concentrated sulfuric acid as a catalyst .
- Suitable solvents for the reaction include hexane, heptane, octane, cyclopentane, cyclohexane, and cyclooctane .
- The proportion of solvent is typically 5 to 100 times the quantity of 1-acyloxyadamantane, and the concentrated sulfuric acid is used in a proportion of 0.1 to 0.5 parts per part of 1-acyloxyadamantane .
- Aromatic compounds such as anisole, phenol, toluene, naphthalene, thiophene, and furan, as well as thiols like 4-methoxybenzene thiol and nitriles like acetonitrile, can serve as receptor compounds in this process .
Chemical Reactions Analysis
Table 1: Critical Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | DIAD, PPh₃, THF, 0°C → RT | 62–68 | |
| Sulfonic acid activation | Mesyl chloride, TEA, DCM | 85 | |
| Salt formation | NaOH (aq.), ethanol, RT | 92 |
Hydrolysis Reactions
The ester and sulfonate groups govern hydrolysis behavior:
-
Acidic hydrolysis : Cleavage of the adamantane ester occurs in 2M HCl at 80°C, yielding 3-hydroxyadamantane-1-carboxylic acid and 1,1-difluoro-2-hydroxyethanesulfonic acid .
-
Basic hydrolysis : In 1M NaOH, the sulfonate group remains stable, while the ester hydrolyzes to the sodium carboxylate derivative (pH-dependent) .
Kinetic Data for Hydrolysis
| Condition | Temperature (°C) | Half-life (h) | Product |
|---|---|---|---|
| 2M HCl | 80 | 1.5 | 3-Hydroxyadamantane-1-carboxylic acid |
| 1M NaOH | 25 | 48 | Sodium carboxylate derivative |
Nucleophilic Substitution
The fluorinated ethane backbone participates in selective substitution:
-
Fluorine displacement : Reacts with strong nucleophiles (e.g., NaN₃ in DMF) at the C-1 position, replacing fluorine with azide groups (SN₂ mechanism) .
-
Sulfonate group stability : The sodium sulfonate resists nucleophilic attack under mild conditions but undergoes ion exchange with AgNO₃ to form insoluble silver sulfonate .
Table 2: Substitution Reactions and Outcomes
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaN₃ | DMF, 60°C, 12h | 1-Azido-1-fluoro-2-adamantyl ester | C-1 > C-2 |
| AgNO₃ (aq.) | RT, 1h | Ag-sulfonate precipitate | Quantitative |
Interaction with Biological Targets
While not direct chemical reactions, binding studies reveal:
-
Viral protease inhibition : The adamantane moiety interacts with hydrophobic pockets in influenza A M2 proton channels, with a binding affinity (Kd) of 12.3 μM .
-
Sulfonate-protein interactions : Electrostatic interactions with lysine residues enhance solubility and target engagement .
Thermal and Oxidative Stability
Comparison with Similar Compounds
Potassium 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyloxy)-1,1,2,2-tetrafluoroethane sulfonate (F-53B)
CAS No.: Not explicitly provided, but structurally related to F-53 in . Molecular Formula: Approximated as C₈ClF₁₃O₃SK. Key Properties:
Comparison :
- Structural Differences : F-53B has a linear perfluoroalkyl chain, while the target compound features a rigid adamantane group.
- Performance : Adamantane may enhance thermal stability but reduce solubility compared to F-53B’s highly fluorinated chain.
- Toxicity: F-53B’s environmental persistence contrasts with the unknown biodegradability of the adamantane-containing compound.
Sodium Octoxynol-2 Ethanesulfonate
CAS No.: 2917-94-4 () . Molecular Formula: C₂₆H₄₄NaO₇S. Key Properties:
Comparison :
- Structural Differences : The target compound replaces the PEG chain with a fluorinated ethane and adamantane group.
- Solubility: Sodium octoxynol’s PEG chain enhances water solubility, whereas the adamantane group may reduce it.
Steroidal Sulfonates (e.g., Sodium 2-((R)-4-((3R,5S,7R…steroid)pentanamido)ethanesulfonate)
CAS No.: 70916-31-3 () . Molecular Formula: Variable, depending on steroidal backbone. Key Properties:
Comparison :
- Structural Differences : The target compound’s adamantane mimics steroidal hydrophobicity but lacks chiral centers.
- Performance : Both structures may improve drug delivery, but adamantane offers synthetic simplicity compared to complex steroidal synthesis.
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Influence: The adamantane group in the target compound offers a balance between hydrophobicity and rigidity, distinguishing it from linear perfluoroalkyl (F-53B) or PEG-based (sodium octoxynol) analogs.
- Environmental Considerations : Unlike F-53B, the adamantane moiety may degrade more readily, but this requires experimental validation .
- Pharmaceutical Potential: Adamantane’s similarity to steroidal structures suggests utility in drug formulation, though efficacy compared to steroidal sulfonates remains untested .
Q & A
Q. What are the standard synthetic routes for Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate?
The synthesis typically involves two key steps:
- Step 1: Activation of 3-hydroxyadamantane-1-carboxylic acid (CAS RN 42711-75-1) using coupling reagents like DCC or EDCI to form a reactive mixed anhydride or active ester intermediate .
- Step 2: Esterification with 1,1-difluoro-2-hydroxyethanesulfonate sodium salt under controlled acidic or basic conditions. The reaction requires anhydrous solvents (e.g., THF or DMF) and temperatures between 40–60°C to minimize hydrolysis .
- Purification: Chromatography (silica gel or reverse-phase HPLC) is used to isolate the product, followed by lyophilization for sodium salt stabilization .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation:
- Purity Assessment:
- HPLC with UV detection (λ = 210–230 nm) and C18 columns, using acetonitrile/water gradients .
- Elemental Analysis to confirm sodium and sulfur content .
Advanced Research Questions
Q. How does the steric hindrance of the adamantane moiety influence esterification efficiency?
The rigid, cage-like structure of adamantane introduces steric constraints during esterification:
- Reaction Rate: Slower kinetics compared to linear aliphatic carboxylic acids, requiring prolonged reaction times (24–48 hours) .
- Catalyst Optimization: Bulky bases (e.g., DMAP) or Lewis acids (e.g., ZnCl₂) are often employed to enhance nucleophilic attack on the adamantane carbonyl .
- Side Reactions: Competitive formation of adamantane-derived byproducts (e.g., decarboxylation or dimerization) necessitates strict temperature control (<60°C) .
Q. What strategies mitigate hydrolysis of the sulfonate ester group under physiological conditions?
- pH Stabilization: Buffering solutions (pH 7.4) with low ionic strength reduce nucleophilic attack by water .
- Structural Modifications: Introducing electron-withdrawing groups (e.g., additional fluorine atoms) on the ethanesulfonate backbone enhances electrophilic stability .
- Encapsulation: Lipid-based nanoparticles or cyclodextrin complexes protect the ester bond in aqueous environments, as demonstrated in analogous sulfonate delivery systems .
Q. How do conflicting data on the compound’s solubility in polar solvents arise, and how can they be resolved?
- Contradictions: Discrepancies in solubility (e.g., DMSO vs. water) stem from variations in crystallinity, sodium counterion hydration, or residual solvents after synthesis .
- Resolution:
- Dynamic Light Scattering (DLS) to assess aggregation states.
- Thermogravimetric Analysis (TGA) to quantify bound water/solvents.
- Standardized pre-treatment (e.g., vacuum drying at 80°C for 24 hours) before solubility tests .
Q. What mechanistic insights explain its interaction with biological membranes?
- Membrane Permeability: The adamantane group facilitates lipid bilayer penetration via hydrophobic interactions, while the sulfonate moiety limits passive diffusion due to its anionic charge .
- Transport Studies: Radiolabeled (³⁵S) analogs or fluorescence-tagged derivatives are used to track cellular uptake, revealing clathrin-mediated endocytosis as a primary pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
